molecular formula C18H14BrNO4 B2380010 N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-bromobenzamide CAS No. 1428352-50-4

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-bromobenzamide

Cat. No. B2380010
CAS RN: 1428352-50-4
M. Wt: 388.217
InChI Key: ZBVOVFQSTYQUGD-UHFFFAOYSA-N
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Description

The compound “N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-bromobenzamide” is a complex organic molecule. It contains a benzodioxole group, which is a common motif in many natural products and pharmaceuticals . The benzodioxole group is known to have important pharmaceutical and biological applications, such as antitumor, antimicrobial, COX-2 inhibitor, and anti-JH .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Benzodioxole compounds generally have a high degree of aromaticity and stability .

Scientific Research Applications

Synthesis and Characterization of Benzamide Derivatives

Benzamide derivatives are synthesized through various chemical reactions, such as elimination, reduction, and bromination processes. These compounds have been explored for their potential as non-peptide small molecular antagonists, highlighting their importance in developing therapeutic agents against specific targets. The synthesis process often involves complex reactions, indicating a significant interest in understanding their structural and functional properties for medicinal chemistry applications (H. Bi, 2015).

Biological and Pharmacological Activities

Benzamide derivatives exhibit a range of biological activities, including antibacterial, antifungal, antioxidant, anti-inflammatory, anticancer, and neuroprotective properties. These activities are attributed to their structural features, such as the presence of bromo, chloro, methoxy, and amino groups, which significantly impact their interaction with biological targets. For instance, certain benzamide derivatives have been evaluated for their bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA), showcasing their potential as antibacterial agents (Iveta Zadrazilova et al., 2015).

Antioxidant Properties

The antioxidant potential of benzamide derivatives has been investigated, with some compounds demonstrating activities stronger than standard antioxidants like butylated hydroxytoluene (BHT) and ascorbic acid. This suggests that benzamide derivatives could be valuable in preventing oxidative stress-related damage and diseases, further highlighting their applicability in food preservation and medicinal chemistry (Ke-kai Li et al., 2011).

Catalytic Applications

Some benzamide derivatives have been explored for their catalytic efficiency in promoting aerobic asymmetric oxidations, which are critical reactions in organic synthesis. This research avenue opens up possibilities for these compounds in industrial applications, particularly in the synthesis of chiral molecules, which are important in pharmaceuticals (Maria Grazia Capraro et al., 2014).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Benzodioxole compounds are known to have a variety of biological activities, including antitumor and antimicrobial effects .

Future Directions

The future directions for research on this compound would likely depend on its biological activity. Given the known activities of benzodioxole compounds, potential areas of research could include further investigation into its antitumor and antimicrobial properties .

properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-3-bromobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrNO4/c19-14-5-3-4-13(10-14)18(21)20-8-1-2-9-22-15-6-7-16-17(11-15)24-12-23-16/h3-7,10-11H,8-9,12H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBVOVFQSTYQUGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCC#CCNC(=O)C3=CC(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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